(6-Methoxy-3-nitropyridin-2-yl)methanol

説明

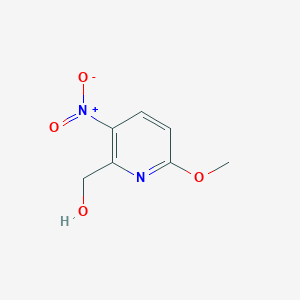

(6-Methoxy-3-nitropyridin-2-yl)methanol is a nitro-substituted pyridine derivative characterized by a methoxy group at position 6, a nitro group at position 3, and a hydroxymethyl group at position 2 (Figure 1). This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

特性

分子式 |

C7H8N2O4 |

|---|---|

分子量 |

184.15 g/mol |

IUPAC名 |

(6-methoxy-3-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-3,10H,4H2,1H3 |

InChIキー |

IJEHUOHYXIREFD-UHFFFAOYSA-N |

正規SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3-nitropyridin-2-yl)methanol typically involves the nitration of 6-methoxypyridine followed by reduction and subsequent functional group transformations. One common method involves the following steps:

Nitration: 6-Methoxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 6-methoxy-3-nitropyridine.

Reduction: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst under hydrogen gas, resulting in 6-methoxy-3-aminopyridine.

Hydroxymethylation: The amino group is then converted to a hydroxymethyl group through a series of reactions involving formaldehyde and other reagents

Industrial Production Methods: Industrial production methods for (6-Methoxy-3-nitropyridin-2-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

化学反応の分析

Types of Reactions: (6-Methoxy-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed:

Oxidation: (6-Methoxy-3-nitropyridin-2-yl)carboxylic acid.

Reduction: (6-Methoxy-3-aminopyridin-2-yl)methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

科学的研究の応用

(6-Methoxy-3-nitropyridin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

作用機序

The mechanism of action of (6-Methoxy-3-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups may also play a role in modulating the compound’s activity and selectivity .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between (6-Methoxy-3-nitropyridin-2-yl)methanol and analogous compounds:

Key Observations :

- Substituent Effects: Replacing the hydroxymethyl group in the target compound with bulkier groups (e.g., ester in or sulfanylpropanoic acid in ) increases molecular weight and alters solubility.

- Positional Isomerism: (6-Nitropyridin-3-yl)methanol is a positional isomer with the nitro group at position 6 instead of 3. This shift likely reduces electron-withdrawing effects at position 2, impacting reactivity in further substitutions.

- Synthetic Yields: Ethyl cyano(6-methoxy-3-nitropyridin-2-yl)acetate achieves a 75% yield via condensation reactions, suggesting that similar strategies could optimize the target compound's synthesis.

生物活性

(6-Methoxy-3-nitropyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The compound, with the molecular formula C7H9N2O3, features a pyridine ring substituted with a methoxy and nitro group, which significantly influence its biological activity. The presence of these functional groups can enhance the compound's interaction with biological targets.

The biological activity of (6-Methoxy-3-nitropyridin-2-yl)methanol primarily arises from its interaction with various enzymes and cellular pathways.

1. Enzyme Interactions

Research indicates that this compound may act as a substrate or inhibitor for several enzymes involved in metabolic pathways. For instance, it has been shown to interact with oxidoreductases, potentially leading to alterations in reactive oxygen species (ROS) production, which is crucial in oxidative stress responses.

2. Cellular Effects

In vitro studies have demonstrated that (6-Methoxy-3-nitropyridin-2-yl)methanol can modulate cell signaling pathways and gene expression. It influences transcription factors associated with stress responses, thereby affecting cellular metabolism and survival.

Pharmacokinetics

The pharmacokinetic profile of (6-Methoxy-3-nitropyridin-2-yl)methanol suggests high gastrointestinal absorption and favorable distribution characteristics. It is not a substrate for P-glycoprotein (P-gp), indicating potential for widespread bioavailability without significant drug-drug interactions.

Antioxidant Properties

Studies have highlighted the compound's ability to mitigate oxidative stress in various cell types. At lower concentrations, it may enhance cellular defense mechanisms, while higher concentrations could lead to toxicity due to excessive ROS generation.

Anticancer Potential

In cancer research contexts, (6-Methoxy-3-nitropyridin-2-yl)methanol has shown promise as an anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and growth inhibition. For example, it exhibited significant inhibitory effects on leukemia and solid tumor cell lines .

In Vitro Studies

A series of experiments assessed the compound's efficacy across different cancer models:

- Leukemia Cell Lines : Inhibition rates of up to 70% were observed at optimal concentrations.

- Solid Tumors : The compound showed a dose-dependent response, highlighting its potential as a lead compound for further development .

Animal Models

In vivo studies indicated that administration of (6-Methoxy-3-nitropyridin-2-yl)methanol resulted in reduced tumor sizes in mice models when dosed appropriately. These findings support the need for further exploration into its therapeutic index and safety profile .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。